molecular formula C17H16ClN3O6S B2928914 N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide CAS No. 953852-39-6

N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide

Cat. No.: B2928914
CAS No.: 953852-39-6
M. Wt: 425.84
InChI Key: VBTWHJNVCDOWGO-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a synthetic benzamide derivative characterized by a morpholinosulfonyl group at the 3-position of the benzamide core and a 4-chloro-3-nitrophenyl substituent at the amide nitrogen. The morpholinosulfonyl moiety enhances solubility and modulates binding affinity, while the chloro-nitro aromatic group contributes to electronic effects and steric interactions .

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O6S/c18-15-5-4-13(11-16(15)21(23)24)19-17(22)12-2-1-3-14(10-12)28(25,26)20-6-8-27-9-7-20/h1-5,10-11H,6-9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTWHJNVCDOWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Nitration: The nitration of 4-chloronitrobenzene to introduce the nitro group.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction.

Each of these steps requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N-(4-chloro-3-aminophenyl)-3-(morpholinosulfonyl)benzamide.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in h-NTPDase Inhibition

Several sulfamoyl benzamide derivatives have been studied as h-NTPDase inhibitors. Key analogues include:

Compound Name Substituents h-NTPDase Inhibition (IC₅₀) Selectivity Source
3f : N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide 4-methoxyphenyl, morpholinosulfonyl h-NTPDase2: Sub-micromolar Moderate
3j : 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide Benzylsulfamoyl, 2-chloro, 4-methoxyphenyl h-NTPDase2: Sub-micromolar Broad
4d : 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide Cyclopropylsulfamoyl, 2-chloro, cyclopropylamide h-NTPDase8: 0.28 ± 0.07 μM Highly selective

Key Findings :

  • The morpholinosulfonyl group in 3f improves solubility but reduces selectivity compared to cyclopropylsulfamoyl in 4d, which shows nanomolar potency against h-NTPDase8 .
  • Chloro substituents (e.g., in 3j ) enhance binding to hydrophobic enzyme pockets, but bulky groups like benzylsulfamoyl may limit isoform specificity .

Benzamide Derivatives with Varied Pharmacophores

  • 4-Methyl-N-(4-chloro-3-nitrophenyl)-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide (V): This compound replaces the morpholinosulfonyl group with a pyridinylpyrimidinyl amino moiety. It demonstrates kinase inhibitory activity, highlighting how heteroaromatic substituents shift biological targets from h-NTPDases to kinases .
  • Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : A pesticide with a trifluoromethyl group, emphasizing that electron-withdrawing groups on the benzamide core can confer agrochemical utility rather than enzyme inhibition .

Sulfonyl-Containing Triazoles and Thiones

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature sulfonyl groups but lack the benzamide backbone. Their tautomeric equilibria (thione vs. thiol) influence reactivity, contrasting with the stable amide linkage in the target compound .

Benzothiazol Derivatives

N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholin-4-ylsulfonylbenzamide replaces the nitro group with a benzothiazol ring.

Key Structural-Activity Relationships (SAR)

Morpholinosulfonyl Group: Enhances water solubility and moderate enzyme affinity but requires complementary substituents (e.g., chloro-nitro) for target specificity .

Chloro-Nitrophenyl Substituent : The electron-deficient aromatic ring likely engages in hydrophobic and π-stacking interactions critical for h-NTPDase binding.

Alternate Sulfonamide Groups : Cyclopropylsulfamoyl (as in 4d ) or benzylsulfamoyl (as in 3j ) modulate potency and selectivity, suggesting flexibility in sulfonamide design .

Biological Activity

N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₇H₁₆ClN₃O₆S
  • Molecular Weight : 425.8 g/mol
  • CAS Number : 953852-39-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may act as an inhibitor by binding to the active sites of target enzymes, thereby altering their conformation and inhibiting their activity. This mechanism is crucial for its potential applications in treating various diseases, including cancer and viral infections .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The compound's efficacy is believed to be linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and growth .

Antiviral Properties

In addition to its anticancer effects, this compound has been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes or host cell receptors necessary for viral entry and propagation. This dual action makes it a candidate for further exploration in antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation; apoptosis
AntiviralInhibition of viral replication
Enzyme InhibitionSpecific enzyme targets identified

Case Study: Anticancer Efficacy

In a study involving human breast cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent against breast cancer .

Case Study: Antiviral Mechanism

A separate investigation into the compound's antiviral properties revealed that it effectively inhibited the replication of influenza virus in cultured cells. The study indicated that this compound interfered with viral RNA synthesis, suggesting a mechanism that warrants further exploration for developing antiviral therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-chloro-3-nitrophenyl)-3-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and amide coupling. For example, a morpholinosulfonyl group can be introduced by reacting 3-chlorosulfonylbenzoic acid derivatives with morpholine under aqueous or mild solvent conditions. Subsequent coupling with 4-chloro-3-nitroaniline via carbodiimide-mediated amide formation (e.g., HATU/DIPEA in DMF) is recommended. Reaction optimization should focus on temperature (e.g., 0–25°C for amidation) and stoichiometric ratios to minimize byproducts .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., nitro group at C3 of the phenyl ring, morpholinosulfonyl group at C3 of benzamide). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography (using SHELX for refinement) resolves stereoelectronic effects, particularly the orientation of the morpholinosulfonyl group relative to the benzamide core .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Due to the nitro and sulfonyl groups, the compound may exhibit poor aqueous solubility. Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation. Alternatively, synthesize prodrugs by temporarily modifying the nitro group to an amine (via catalytic hydrogenation) for improved solubility, followed by re-oxidation post-assay .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s inhibitory activity against nucleotidases (e.g., h-NTPDases)?

  • Methodological Answer : Perform enzyme inhibition assays using human NTPDase isoforms (1, 2, 3, 8) with ATP/ADP as substrates. Measure IC50_{50} values via malachite green phosphate detection. Compare results to known inhibitors (e.g., ARL67156). Structure-activity relationship (SAR) studies should modify the nitro group (e.g., reduction to amine) and morpholinosulfonyl substituents to identify key pharmacophores .

Q. How can computational tools resolve contradictions between crystallographic data and molecular docking predictions?

  • Methodological Answer : Use Mercury CSD to analyze packing interactions in crystallographic data and identify potential conformational flexibility. Cross-validate docking results (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess stability of predicted binding poses. Focus on interactions between the morpholinosulfonyl group and conserved residues (e.g., His116^{116} in h-NTPDase1) .

Q. What strategies are effective for analyzing metabolic stability in preclinical models?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Identify major metabolites via fragmentation patterns. The morpholino group may undergo oxidative ring-opening, while the nitro group could reduce to an amine. Use deuterated analogs or fluorinated substituents to block metabolic hotspots .

Q. How can researchers validate target selectivity across kinase families?

  • Methodological Answer : Perform broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) at 1 µM concentration. Prioritize kinases with structural similarities to NTPDases (e.g., ATP-binding pockets). Counter-screening against off-targets like tyrosine kinases (ABL1, c-KIT) is critical, as benzamide derivatives often exhibit kinase inhibition .

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